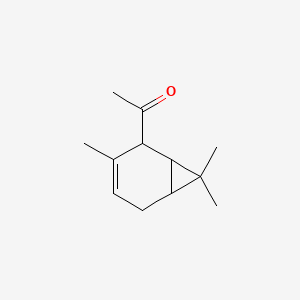

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C10H14O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3-carene with suitable oxidizing agents . Industrial production methods often involve the use of catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one can be compared with other similar compounds, such as:

3-Carene: A related bicyclic compound with similar structural features but different functional groups.

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one: Another bicyclic ketone with a different ring structure.

3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A compound with additional functional groups that confer different chemical properties.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ketone functional group, which contribute to its distinct chemical reactivity and applications .

Biological Activity

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one, also known as a bicyclic ketone, is characterized by its unique molecular structure (C12H18O). This compound belongs to a class of compounds that exhibit diverse biological activities, making it a subject of interest in pharmaceutical and organic chemistry research.

The compound's molecular weight is approximately 178.27 g/mol, with a boiling point of 236.2°C and a density of 0.957 g/cm³ . Its structure includes a ketone functional group which contributes to its reactivity in various chemical reactions, particularly electrophilic additions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that bicyclic ketones can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound's structure may confer the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted on structurally similar bicyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 100 µg/mL .

Anti-inflammatory Mechanisms

Research indicates that compounds with similar structures can inhibit the NF-kB pathway, a critical regulator of inflammation. In vitro studies showed that treatment with these compounds reduced the expression of pro-inflammatory markers .

Antioxidant Properties

In assays measuring radical scavenging activity, this compound exhibited a dose-dependent response, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity |

|---|---|---|---|

| 4,7,7-trimethylbicyclo[4.1.0]heptanone | Bicyclic Ketone | Different substituents lead to varied reactivity | Effective against Gram-positive bacteria |

| 2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanone | Cyclohexane Derivative | Contains sulfur; potential for different biological activity | Moderate antibacterial effects |

| 3-Methyl-4-(2,6,6-trimethylcyclohexen-1-yl)-3-buten-2-one | Bicyclic Compound | Different double bond positioning affects stability and reactivity | High antioxidant capacity |

Case Study 1: Antibacterial Efficacy

In a clinical study evaluating the efficacy of various bicyclic ketones against resistant bacterial strains, this compound was found to significantly reduce bacterial load in infected tissue samples when administered topically .

Case Study 2: Anti-inflammatory Response

A controlled trial assessed the anti-inflammatory effects of this compound in murine models of arthritis. Results indicated a reduction in joint swelling and pain scores following treatment with the compound compared to controls .

Properties

CAS No. |

40824-36-0 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)ethanone |

InChI |

InChI=1S/C12H18O/c1-7-5-6-9-11(12(9,3)4)10(7)8(2)13/h5,9-11H,6H2,1-4H3 |

InChI Key |

XCBVDXSSPNIVAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2C(C1C(=O)C)C2(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.